molecular formula C15H16BrN3O3 B7071485 N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide

N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide

Cat. No.: B7071485
M. Wt: 366.21 g/mol
InChI Key: BRGQRPNBUDJIFK-UHFFFAOYSA-N
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Description

N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide is a complex organic compound featuring a bromophenyl group, an oxadiazole ring, and a methyloxolane carboxamide moiety

Properties

IUPAC Name

N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c1-9-12(5-6-21-9)15(20)17-8-13-18-14(19-22-13)10-3-2-4-11(16)7-10/h2-4,7,9,12H,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGQRPNBUDJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)NCC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl ring is treated with bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

    Coupling Reaction: The bromophenyl oxadiazole intermediate is then coupled with a methyloxolane carboxamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Green Chemistry Principles: Employing environmentally benign solvents and reagents, and recycling catalysts where possible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Electronics: Application in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide: Similar structure but with a different position of the bromine atom.

    N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide: Chlorine instead of bromine.

    N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethyloxolane-3-carboxamide: Ethyl group instead of methyl.

Uniqueness

The unique combination of the bromophenyl group, oxadiazole ring, and methyloxolane carboxamide moiety in N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxolane-3-carboxamide provides distinct electronic and steric properties, making it particularly effective in specific applications where other similar compounds may not perform as well.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

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